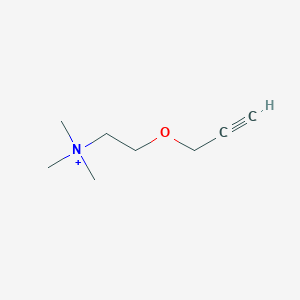

Propargyl-choline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propargyl-choline is a useful research compound. Its molecular formula is C8H16NO+ and its molecular weight is 142.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Probing in Lipid Metabolism

Metabolic Labeling and Cellular Incorporation

Propargyl-choline serves as a valuable tool for studying lipid metabolism. When incorporated into cellular membranes, it replaces the natural choline head groups in phospholipids. This incorporation allows researchers to trace the metabolism of phospholipids through various biochemical pathways. A study demonstrated that this compound can be effectively utilized to analyze phospholipid metabolism in brain endothelial cells, revealing significant insights into lipid homeostasis and cellular responses to external stimuli .

Detection Techniques

Recent advancements have introduced methods for detecting this compound phospholipids using mass spectrometry. This technique leverages the unique terminal alkyne moiety of this compound, allowing for specific tagging and identification of lipid classes. The use of click chemistry with azide-modified reporters has enhanced the sensitivity and specificity of these detection methods, enabling detailed studies on phosphatidylcholine and its derivatives .

Cancer Diagnostics

Optical Molecular Imaging

This compound has shown promise in cancer diagnostics through its application in high-resolution optical molecular imaging. Research indicates that this compound can be topically applied to tissues, where it demonstrates a significant uptake in neoplastic cells compared to normal tissues. This differential uptake can be quantified using fluorescence imaging techniques, providing a potential diagnostic tool for identifying cancerous tissues in head and neck cancers .

Fluorescence Contrast Studies

In clinical studies involving tissue biopsies from cancer patients, this compound exhibited a four- to five-fold increase in mean fluorescence intensity in neoplastic tissues versus normal tissues. This characteristic enables clinicians to visualize and differentiate between healthy and malignant cells effectively .

Therapeutic Potential

Investigating Lipid-Related Pathways

The ability of this compound to act as a reporter for phospholipase D activity opens avenues for therapeutic research. By monitoring how this compound is utilized by cells under various conditions, researchers can gain insights into lipid signaling pathways that may be targeted for therapeutic intervention in diseases such as cancer and metabolic disorders .

Modulation of Protein Interactions

Emerging research indicates that choline metabolites, including those derived from this compound, play crucial roles in modulating protein functions within cells. Understanding these interactions could lead to the development of new therapeutic strategies targeting specific proteins involved in cancer progression or other diseases .

Case Studies and Research Findings

Properties

Molecular Formula |

C8H16NO+ |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

trimethyl(2-prop-2-ynoxyethyl)azanium |

InChI |

InChI=1S/C8H16NO/c1-5-7-10-8-6-9(2,3)4/h1H,6-8H2,2-4H3/q+1 |

InChI Key |

PUBSFLYPENQNMY-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCOCC#C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.